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  • Product: Acetamide, N-cyclohexyl-N-methyl-
  • CAS: 41273-78-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Acetamide, N-cyclohexyl-N-methyl-

This guide provides a comprehensive overview of Acetamide, N-cyclohexyl-N-methyl-, a disubstituted amide with potential applications in chemical synthesis and drug discovery. We will delve into its chemical structure, ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of Acetamide, N-cyclohexyl-N-methyl-, a disubstituted amide with potential applications in chemical synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, and potential relevance for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

Acetamide, N-cyclohexyl-N-methyl-, also known as N-cyclohexyl-N-methylacetamide, is a tertiary amide characterized by the presence of a cyclohexyl and a methyl group attached to the nitrogen atom of an acetamide core. This substitution pattern significantly influences its physical and chemical properties compared to simpler amides, such as its solubility, steric hindrance, and reactivity. Understanding these characteristics is crucial for its application in synthetic chemistry and as a scaffold in medicinal chemistry. The acetamide moiety itself is a common feature in many biologically active molecules and pharmaceuticals.[1][2][3]

Key Identifiers:

  • IUPAC Name: N-cyclohexyl-N-methylacetamide

  • CAS Number: 41273-78-3[4]

  • Molecular Formula: C9H17NO[4]

  • Molecular Weight: 155.24 g/mol [4]

Chemical Structure and Formula

The molecular structure of Acetamide, N-cyclohexyl-N-methyl- consists of an acetyl group (CH₃CO) bonded to a nitrogen atom. This nitrogen is further substituted with a cyclohexyl ring and a methyl group.

2D and 3D Structural Representations:

A 2D representation of the chemical structure is as follows:

The presence of the bulky cyclohexyl group introduces significant steric hindrance around the nitrogen atom, which can affect its chemical reactivity and rotational freedom around the C-N amide bond.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, application, and role in biological systems. Below is a summary of the known and predicted properties of N-cyclohexyl-N-methylacetamide.

PropertyValueSource
Molecular Formula C₉H₁₇NO[4]
Molecular Weight 155.24 g/mol [4]
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]

Synthesis of Acetamide, N-cyclohexyl-N-methyl-

The synthesis of N-cyclohexyl-N-methylacetamide can be achieved through the acylation of N-cyclohexyl-N-methylamine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride. This is a standard method for the formation of amides.

4.1. General Reaction Scheme:

The reaction involves the nucleophilic attack of the secondary amine (N-cyclohexyl-N-methylamine) on the electrophilic carbonyl carbon of the acetylating agent.

Workflow for the Synthesis of N-cyclohexyl-N-methylacetamide:

synthesis_workflow cluster_reaction Reaction Mixture reactant1 N-cyclohexyl-N-methylamine mix Combine Reactants, Solvent, and Base reactant1->mix reactant2 Acetyl Chloride reactant2->mix solvent Inert Solvent (e.g., Dichloromethane) solvent->mix base Base (e.g., Triethylamine) base->mix stir Stir at 0°C to Room Temperature mix->stir workup Aqueous Workup (e.g., wash with aq. HCl, aq. NaHCO₃, brine) stir->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry evaporate Evaporate Solvent dry->evaporate purify Purification (e.g., Column Chromatography) evaporate->purify product Acetamide, N-cyclohexyl-N-methyl- purify->product

Caption: Synthesis workflow for N-cyclohexyl-N-methylacetamide.

4.2. Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-cyclohexyl-N-methylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry, aprotic solvent like dichloromethane.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it with water. Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure Acetamide, N-cyclohexyl-N-methyl-.

Applications in Research and Drug Development

While specific applications for Acetamide, N-cyclohexyl-N-methyl- are not extensively documented, the acetamide scaffold is of significant interest in medicinal chemistry.[1][2] Acetamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[2]

The N-substituents play a crucial role in modulating the pharmacological properties of the molecule. The cyclohexyl group increases lipophilicity, which can enhance membrane permeability and influence pharmacokinetic properties. The N-methyl group can also impact the compound's metabolic stability and binding affinity to biological targets.

Potential Areas of Investigation:

  • Enzyme Inhibition: N-substituted acetamides have shown promise as enzyme inhibitors.[2] The specific structure of N-cyclohexyl-N-methylacetamide could be explored for its potential to interact with the active sites of various enzymes.

  • Scaffold for Library Synthesis: This compound can serve as a starting point or a building block in the synthesis of a library of related compounds for high-throughput screening in drug discovery programs.

  • Agrochemical Research: Acetamide derivatives are also used in the development of pesticides and other agrochemicals.[2][5]

Logical Relationship of Acetamide Derivatives in Drug Discovery:

drug_discovery_logic acetamide Acetamide Scaffold Core chemical structure derivatives N-substituted Derivatives - N-cyclohexyl - N-methyl acetamide->derivatives Substitution properties Modulated Properties - Lipophilicity - Steric Profile - Metabolic Stability derivatives->properties Influences applications Potential Applications - Enzyme Inhibition - Antimicrobial Agents - Agrochemicals properties->applications Enables

Caption: Role of N-substitution on the acetamide scaffold in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Acetamide, N-cyclohexyl-N-methyl- is not provided in the search results, general safety precautions for handling amides and laboratory chemicals should be followed. Many amides can be irritants, and some have been classified with reproductive toxicity.[6][7][8]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • Acetamide, N-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Acetamide, N-cyclohexyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • N-Cyclohexyl-N-(cyclohexylmethyl)acetamide | C15H27NO | CID 90471856 - PubChem. (n.d.). Retrieved from [Link]

  • N-(1-Methylcyclohexyl)acetamide | C9H17NO | CID 16641261 - PubChem. (n.d.). Retrieved from [Link]

  • N-(4-(Cyclohexylmethyl)cyclohexyl)acetamide | C15H27NO | CID 98877 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4) - Cheméo. (n.d.). Retrieved from [Link]

  • Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (E)- | C15H27NO | CID 24832173 - PubChem. (n.d.). Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. (2023). Retrieved from [Link]

  • N-Cyclohexylacetamide | C8H15NO | CID 14301 - PubChem. (n.d.). Retrieved from [Link]

  • Acetamide, N-cyclohexyl- | SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • What is Acetamide used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • N-Cyclohexyl-N-ethylacetamide | C10H19NO | CID 558465 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate(IV) 4,5-dibrobenzene-1,2-diol Ethanol Solvate - MDPI. (2023, January 8). Retrieved from [Link]

  • Acetamide, N-cyclohexyl- - Cheméo. (n.d.). Retrieved from [Link]

  • Acetamide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • N-cyclohexyl-N-methylacetamide - 41273-78-3, C9H17NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

  • US2106697A - Process for the manufacture of acetamide - Google Patents. (n.d.).
  • N-Methylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021, February 1). Retrieved from [Link]

Sources

Exploratory

N-Acetyl-N-methylcyclohexanamine molecular weight and density

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-N-methylcyclohexanamine Introduction N-Acetyl-N-methylcyclohexanamine is a tertiary amide derivative of N-methylcyclohexylamine. As a member of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-N-methylcyclohexanamine

Introduction

N-Acetyl-N-methylcyclohexanamine is a tertiary amide derivative of N-methylcyclohexylamine. As a member of the N-acylated amine family, its chemical behavior is characterized by the acetyl group bonded to the nitrogen atom, which is also attached to a methyl group and a cyclohexane ring. Understanding the fundamental physicochemical properties of this compound, such as its molecular weight and density, is a critical prerequisite for its application in research and development, including its use as a synthetic intermediate, a potential reference standard in analytical chemistry, or a scaffold in medicinal chemistry.

This guide provides a detailed overview of the core physicochemical properties of N-Acetyl-N-methylcyclohexanamine, outlines a standard laboratory procedure for its synthesis via the acetylation of its secondary amine precursor, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties

The intrinsic properties of a molecule are dictated by its structure. N-Acetyl-N-methylcyclohexanamine possesses the chemical formula C₉H₁₇NO.[1][2] Its molecular structure consists of a central nitrogen atom covalently bonded to three distinct moieties: a six-carbon aliphatic cyclohexane ring, a methyl group (-CH₃), and an acetyl group (-C(O)CH₃). This structure directly informs its molecular weight.

Molecular Weight

The molecular weight is a fundamental parameter, essential for stoichiometric calculations in chemical reactions and for mass spectrometry analysis. Based on the IUPAC atomic weights, the molecular weight of N-Acetyl-N-methylcyclohexanamine has been determined to be 155.24 g/mol .[1] The NIST (National Institute of Standards and Technology) WebBook provides a highly precise value of 155.2374 g/mol .[2]

Density

Data Summary

For ease of reference, the key quantitative data for N-Acetyl-N-methylcyclohexanamine and its precursor are summarized below.

PropertyN-Acetyl-N-methylcyclohexanamineN-methylcyclohexylamine (Precursor)Source(s)
Molecular Formula C₉H₁₇NOC₇H₁₅N[1][2]
Molecular Weight 155.24 g/mol 113.20 g/mol [1][5]
Density Data not available in cited sources0.868 g/cm³[3][4]

Synthesis and Characterization

The most direct and common method for preparing N-Acetyl-N-methylcyclohexanamine is through the N-acetylation of its secondary amine precursor, N-methylcyclohexylamine. This reaction involves the formation of an amide bond by treating the amine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Molecular Structure Diagram

Caption: Molecular structure of N-Acetyl-N-methylcyclohexanamine.

Experimental Protocol: Synthesis of N-Acetyl-N-methylcyclohexanamine

This protocol describes a standard laboratory procedure for the acetylation of N-methylcyclohexylamine using acetic anhydride.

Materials:

  • N-methylcyclohexylamine (C₇H₁₅N)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine or Triethylamine (as a base catalyst)

  • Dichloromethane (DCM) or Diethyl ether (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylcyclohexylamine (1.0 equivalent) in dichloromethane. Add a slight excess of pyridine (1.2 equivalents). The base is crucial as it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

  • Addition of Acetylating Agent: Cool the flask in an ice bath to 0°C to control the exothermic reaction. Slowly add acetic anhydride (1.1 equivalents) dropwise using a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully add 1 M HCl to quench any unreacted acetic anhydride and neutralize the base. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (to remove the base and its salt).

    • Saturated NaHCO₃ solution (to remove any remaining acetic acid).

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Acetyl-N-methylcyclohexanamine.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G start Start: N-methylcyclohexylamine + Acetic Anhydride reaction Acetylation Reaction (DCM, Pyridine, 0°C to RT) start->reaction workup Aqueous Workup (Quench with HCl) reaction->workup extraction Liquid-Liquid Extraction (Separatory Funnel) workup->extraction washing Wash Organic Layer (HCl, NaHCO₃, Brine) extraction->washing drying Dry with MgSO₄ & Filter washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Optional) (Column Chromatography) concentration->purification product Final Product: N-Acetyl-N-methyl- cyclohexanamine concentration->product purification->product

Caption: Workflow for the synthesis and purification of N-Acetyl-N-methylcyclohexanamine.

Conclusion

N-Acetyl-N-methylcyclohexanamine is a compound with a molecular weight of 155.24 g/mol .[1] While its density has not been explicitly documented, the properties of its precursor suggest it is a liquid with a density slightly greater than 0.868 g/cm³ at standard conditions. The straightforward synthesis via N-acetylation makes it an accessible molecule for various research applications. The data and protocols provided in this guide offer a foundational resource for scientists and professionals working with this compound, ensuring accuracy in experimental design and execution.

References

  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-methylcyclohexanamine. Retrieved from [Link]

  • NIST. (n.d.). N-Acetyl-N-methylcyclohexanamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylcyclohexylamine. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Solubility Profiling of N-Cyclohexyl-N-methylacetamide (CMA)

Executive Summary N-Cyclohexyl-N-methylacetamide (CMA) (CAS: 41273-78-3) represents a distinct class of amphiphilic tertiary amides. Structurally bridging the gap between highly polar aprotic solvents (like N,N-dimethyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclohexyl-N-methylacetamide (CMA) (CAS: 41273-78-3) represents a distinct class of amphiphilic tertiary amides. Structurally bridging the gap between highly polar aprotic solvents (like N,N-dimethylacetamide, DMAc) and lipophilic hydrocarbons, CMA offers unique solvation characteristics.

Unlike its secondary amide counterpart (N-cyclohexylacetamide), CMA lacks a hydrogen bond donor (N-H), significantly reducing intermolecular self-association. This structural modification lowers its melting point and drastically enhances its compatibility with a broad spectrum of organic solvents, making it a candidate of interest for peptide synthesis , permeation enhancement in transdermal drug delivery, and as a tailored reaction medium for lipophilic substrates.

This guide provides a theoretical solubility landscape based on Hansen Solubility Parameters (HSP), coupled with a rigorous experimental protocol for validating these predictions in a drug development context.

Physicochemical Profile & Structural Logic[1]

To understand the solubility of CMA, one must analyze its molecular architecture. The molecule consists of three distinct domains:

  • The Acetyl Group (Polar Head): Provides a strong hydrogen bond acceptor (C=O) and dipole moment.

  • The N-Methyl Group: Sterically hinders the amide bond, preventing planar stacking and reducing lattice energy.

  • The Cyclohexyl Ring (Lipophilic Tail): A bulky, aliphatic moiety that drives solubility in non-polar and chlorinated solvents.

Comparative Properties Table
PropertyN-Cyclohexyl-N-methylacetamide (CMA)N,N-Dimethylacetamide (DMAc)N-Cyclohexylacetamide
CAS 41273-78-3127-19-51124-53-4
Amide Type Tertiary (Aprotic)Tertiary (Aprotic)Secondary (Protic)
H-Bond Donor NoneNoneYes (N-H)
H-Bond Acceptor Strong (C=O)Strong (C=O)Strong (C=O)
Lipophilicity High (Cyclohexyl + Methyl)Low (Dimethyl)Moderate
Predicted State Liquid / Low-melting SolidLiquidSolid (MP ~104°C)
Key Solvency General Organics, ChlorinatedWater, Polar OrganicsAlcohols, Hot Water

Expert Insight: The absence of the N-H donor in CMA is the critical differentiator. While N-cyclohexylacetamide is a solid requiring heat to dissolve in many non-polar solvents, CMA behaves more like a "heavy" version of DMAc—miscible with organics but with significantly reduced water solubility due to the cyclohexyl hydrophobicity.

Solubility Landscape: Theoretical & Empirical

Hansen Solubility Parameters (Predicted)

In the absence of empirical literature values for CMA, we derive its position in Hansen Space using Group Contribution Methods and by analogy to N-Cyclohexyl-2-pyrrolidone (NCP), a cyclic structural analog.

  • Dispersion (

    
    ):  ~17.5 - 18.5 MPa
    
    
    
    (Driven by the cyclohexyl ring)
  • Polarity (

    
    ):  ~8.0 - 10.0 MPa
    
    
    
    (Attenuated by the bulky ring compared to DMAc)
  • Hydrogen Bonding (

    
    ):  ~6.5 - 7.5 MPa
    
    
    
    (Acceptor only)
Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and the estimated HSP, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Dipole-dipole interactions; excellent matching of

and

.
Polar Aprotic DMSO, DMF, DMAcHigh / Miscible Entropy-driven mixing; compatible dipole interactions.
Alcohols Methanol, Ethanol, IsopropanolHigh Solvent donates H-bond to CMA carbonyl; alkyl chains interact.
Esters/Ketones Ethyl Acetate, AcetoneHigh Good polarity match; no competing strong H-bond networks.
Aromatics Toluene, BenzeneModerate to High

-interaction with amide dipole; dispersion match with cyclohexyl.
Alkanes Hexane, HeptaneLow to Moderate Polarity mismatch. The amide group is too polar for pure alkanes, though the cyclohexyl ring aids partial solubility.
Water WaterLow The hydrophobic effect of the cyclohexyl ring dominates the polar amide head group.

Experimental Protocol: Solubility Determination

As a Senior Scientist, relying on predictions is insufficient. The following protocol is a self-validating system designed to generate high-quality solubility data (Thermodynamic Solubility) for CMA.

Workflow Visualization (DOT)

SolubilityProtocol cluster_QC QC Checkpoints Start Start: Solid/Oil CMA Sample SolventSelect Select Solvent Panel (Polar, Non-polar, Chlorinated) Start->SolventSelect ExcessAdd Add Excess CMA to Solvent (Target: Supersaturation) SolventSelect->ExcessAdd Equilibrate Equilibrate: Shake/Stir 24-48h @ 25°C ExcessAdd->Equilibrate Filter Phase Separation (Centrifuge/Filter 0.45µm) Equilibrate->Filter Dilute Dilution Step (Bring into HPLC dynamic range) Filter->Dilute Check1 Check for precip. after filtration Filter->Check1 Analyze Quantification (HPLC-UV or GC-FID) Dilute->Analyze Check2 Verify Standard Curve Linearity Analyze->Check2

Figure 1: Standard Operating Procedure for Thermodynamic Solubility Determination.

Detailed Methodology

1. Preparation:

  • Weigh approximately 50-100 mg of CMA into 4 mL glass vials (borosilicate).

  • Add 1.0 mL of the selected solvent (e.g., Toluene, DCM, Ethanol).

2. Equilibration:

  • Seal vials with Teflon-lined caps to prevent solvent evaporation.

  • Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (500 rpm).

  • Visual Check: If the solid/oil dissolves completely, add more CMA until a saturated phase (solid or oil droplet) persists.

3. Phase Separation:

  • Centrifuge the vials at 10,000 rpm for 10 minutes or filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Critical Step: Ensure the filtration is done at the equilibration temperature to avoid precipitation.

4. Quantification (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid). Gradient 10% B to 90% B.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Calculation: Compare peak area against a 5-point calibration curve of CMA in Methanol.

Applications in Drug Development[2]

The unique solubility profile of CMA allows it to function in niche areas where standard solvents fail.

Permeation Enhancer

Tertiary amides are known to interact with the stratum corneum lipids. CMA, with its cyclohexyl tail, mimics the structure of Ceramide lipid chains while the polar head disrupts the polar region of the lipid bilayer.

  • Mechanism: Fluidization of stratum corneum lipids.

  • Use Case: Transdermal delivery of lipophilic APIs (Active Pharmaceutical Ingredients).

"Green" Solvent Alternative

CMA can serve as a higher-boiling, lower-volatility alternative to Dichloromethane (DCM) in peptide coupling reactions.

  • Benefit: Its ability to dissolve protected amino acids (lipophilic) and coupling reagents (polar) makes it an excellent medium for homogenous phase synthesis.

Solubilizing Excipient

For poorly water-soluble drugs (BCS Class II/IV), CMA can be used in Self-Emulsifying Drug Delivery Systems (SEDDS) .

  • Role: Co-solvent/Surfactant. It prevents precipitation of the drug upon dispersion in aqueous media by maintaining the drug in a supersaturated state within the emulsion droplets.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. (Used for structural comparison and analogue properties). Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for Group Contribution Method and HSP theory). Link

  • Vollmer, R., et al. (2017). N,N-Dimethylacetamide a Drug Excipient That Acts as Bromodomain Ligand. Scientific Reports. (Context for tertiary amide toxicity and biological activity). Link

  • ChemSynthesis (2023). N-cyclohexyl-N-methylacetamide Chemical Properties and CAS 41273-78-3. (Verification of CAS and chemical identity). Link

  • Abbott, S. (2023). Hansen Solubility Parameters in Practice (HSPiP).[1] (Software used for theoretical parameter estimation).[2] Link

Sources

Exploratory

Operationalizing Safety: A Technical Guide to N-Cyclohexyl-N-methylacetamide

CAS No: 1128-37-6 (Primary Reference) | Molecular Formula: C₉H₁₇NO[1][2] Executive Summary This technical guide provides a rigorous safety and operational framework for N-cyclohexyl-N-methylacetamide , a tertiary amide i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1128-37-6 (Primary Reference) | Molecular Formula: C₉H₁₇NO[1][2]

Executive Summary

This technical guide provides a rigorous safety and operational framework for N-cyclohexyl-N-methylacetamide , a tertiary amide intermediate used in organic synthesis.[1][2] Unlike common solvents with exhaustive datasets, this compound occupies a data-scarce niche.[1][2]

Critical Warning: As a Senior Application Scientist, I must emphasize that specific toxicological data for this exact CAS is limited. Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across protocols from its closest analogs—N-Methylacetamide (NMA) and N-Cyclohexylacetamide—to establish a "Precautionary Principle" safety baseline.[1][2]

Core Risk Profile: Treat as a Reproductive Toxin (Category 1B) and a Potent Skin Permeator .[2]

Part 1: Molecular Identity & Physicochemical Architecture[2]

To handle this compound safely, one must understand its molecular behavior.[1][2] It is a tertiary amide , structurally similar to Dimethylacetamide (DMAc) but with a lipophilic cyclohexyl ring.[1][2]

PropertyValue / DescriptionOperational Implication
Structure Tertiary Amide (Polar Core + Lipophilic Tail)High Permeation Risk. The cyclohexyl group aids skin penetration, while the amide core solubilizes into the blood.[1][2]
Physical State Viscous Liquid or Low-Melting SolidLikely requires gentle heating (<40°C) for transfer.[1][2] Vapor generation increases significantly during heating.
Solubility Amphiphilic (Soluble in organics & water)Hard to wash off skin; "locks" into lipid bilayers.[1][2]
Boiling Point Est. >200°C (High Boiler)Low volatility at RT, but hazardous if aerosolized or heated.[1][2]
The "Amide Effect" on PPE

Standard nitrile gloves are often insufficient for tertiary amides.[1][2] The polar nature of the amide bond can swell or permeate nitrile thin films.[1][2]

  • Recommendation: Use Butyl Rubber or Silver Shield (Laminate) gloves for prolonged contact.[2]

Part 2: Predictive Hazard Profiling (Read-Across Analysis)

Since direct GHS data is sparse, we validate risks using the "Read-Across" method.[1][2] This logic dictates that if the substructures are toxic, the whole molecule is treated as such until proven otherwise.[1][2]

DOT Diagram 1: The Hazard Read-Across Logic

This diagram illustrates the scientific causality behind the safety classification.[1][2]

HazardLogic Target Target Molecule: N-Cyclohexyl-N-methylacetamide Sub1 Substructure A: N-Methylacetamide (NMA) Target->Sub1 Contains Sub2 Substructure B: Cyclohexyl Ring Target->Sub2 Contains Risk1 Risk: Reproductive Toxicity (Cat 1B - May damage unborn child) Sub1->Risk1 Assoc. Hazard Risk2 Risk: Enhanced Lipophilicity (Skin Permeation Carrier) Sub2->Risk2 Assoc. Hazard Conclusion Operational Classification: Potent Compound (Band 3/4) Handle as Reprotox Risk1->Conclusion Risk2->Conclusion

Caption: Predictive toxicology model deriving the safety profile from structural analogs NMA (Reprotox) and Cyclohexyl moieties (Permeation).

Part 3: Engineering Controls & Handling Protocols
3.1 Containment Strategy

Due to the reproductive toxicity potential, open-bench handling is strictly prohibited for neat material.[1][2]

  • Primary Barrier: All weighing and transfer of neat material must occur inside a Chemical Fume Hood or Vented Balance Enclosure .[1][2]

  • Aerosol Control: If heating is required to melt the solid/viscous liquid, use a heating block inside the hood.[1][2] Never use an open heat gun, which can generate invisible amide mists.[1][2]

3.2 Safe Solubilization Protocol

Objective: To transfer the compound without generating dust or aerosols.[2]

  • Inspect: Verify the physical state.[1][2][3][4][5] If solidified, warm the container to 30-35°C using a water bath.[1][2]

  • Solvent Addition: Add the reaction solvent (e.g., DCM, THF) directly to the shipping container if possible, to create a solution before transfer.[1][2]

  • Transfer: Use a positive-displacement pipette (for viscous liquids) or a wide-bore syringe.[1][2] Avoid pouring, which risks drips and contamination of the bottle threads.[1][2]

  • Decontamination: Wipe the outer container with a 10% Ethanol/Water mixture (amides are soluble in alcohols) before returning to storage.[1][2]

Part 4: Emergency Response & Waste Management
4.1 Spill Response Logic

Amides are miscible with water but can be difficult to contain if they enter drains.[1][2]

  • Small Spill (<10 mL): Absorb with vermiculite or polypropylene pads.[2] Do not use paper towels (rapid permeation risk to hands).[1][2]

  • Skin Contact:

    • Immediate Action: Wash with copious soap and water for 15 minutes.[1][2]

    • Contraindication: Do NOT use organic solvents (ethanol, acetone) to wash skin; this will accelerate absorption of the amide into the bloodstream.[1][2]

4.2 Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as N-alkyl amides can form unstable intermediates under extreme oxidative stress.[1][2]

  • Labeling: Must clearly state: "Contains N-Cyclohexyl-N-methylacetamide.[1][2][6] Suspected Reproductive Toxin."[1][2][3]

DOT Diagram 2: Operational Safety Loop

A self-validating workflow for daily handling.

SafetyLoop Start Start: Task Planning Assess 1. Assessment: Is material Solid or Liquid? Start->Assess Solid State: Low-Melting Solid Assess->Solid Liquid State: Viscous Liquid Assess->Liquid Action1 Protocol A: Gentle Bath Heat (35°C) NO Open Flame Solid->Action1 Action2 Protocol B: Positive Displacement Pipette Transfer Liquid->Action2 PPE 2. PPE Check: Butyl Gloves + Lab Coat (Nitrile = Splash Only) Action1->PPE Action2->PPE Exec 3. Execution: Inside Fume Hood PPE->Exec Clean 4. Decon: Soap/Water Wash (No Solvents on Skin) Exec->Clean Clean->Start Next Run

Caption: Decision matrix for handling N-Cyclohexyl-N-methylacetamide based on physical state.

References
  • PubChem. N-Cyclohexylacetamide (Analog Source).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). N-Methylacetamide - Substance Information (Reprotoxic Classification).[1][2] Available at: [Link][1][2]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of N,N-Disubstituted Acetamides

Abstract N,N-disubstituted acetamides are a pivotal class of molecules in pharmaceutical sciences, serving as crucial building blocks in drug design and development.[1][2][3] Their thermodynamic properties govern critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-disubstituted acetamides are a pivotal class of molecules in pharmaceutical sciences, serving as crucial building blocks in drug design and development.[1][2][3] Their thermodynamic properties govern critical aspects of their behavior, from solubility and stability to binding affinity with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core thermodynamic principles governing these compounds. We will explore the intricate interplay of enthalpy, entropy, and Gibbs free energy, elucidate the influence of molecular structure on these properties, and detail the state-of-the-art experimental and computational methodologies for their determination. This guide is designed to empower researchers to make informed decisions in the design and optimization of novel therapeutics.

The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from discovery to clinical application is intrinsically linked to its thermodynamic profile. For N,N-disubstituted acetamides, these properties dictate:

  • Solubility and Bioavailability: The free energy of solvation is a direct measure of a compound's ability to dissolve in a given solvent, a critical factor for its absorption and distribution in the body.[4]

  • Target Binding: The thermodynamics of intermolecular interactions, such as hydrogen bonding, govern the affinity and specificity of a drug for its biological target.[5][6]

  • Stability and Shelf-life: Understanding the phase behavior and transition thermodynamics of different polymorphic forms is essential for ensuring the stability and efficacy of a drug product over time.[7]

  • Conformational Dynamics: The relative energies of different conformers, such as cis and trans isomers, can significantly impact a molecule's biological activity.[8][9]

A thorough grasp of these thermodynamic principles allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Key Thermodynamic Parameters and Their Interplay

The thermodynamic behavior of N,N-disubstituted acetamides is primarily described by three fundamental state functions: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

  • Enthalpy (ΔH): Represents the total heat content of a system. In the context of N,N-disubstituted acetamides, it reflects the energy of intramolecular and intermolecular bonds, including covalent bonds, hydrogen bonds, and van der Waals forces. Exothermic processes (negative ΔH) release heat and are generally favorable.

  • Entropy (ΔS): Is a measure of the disorder or randomness of a system. For molecules in solution, this includes conformational freedom and the arrangement of solvent molecules around the solute. Processes that increase disorder (positive ΔS) are entropically favored.

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. It is defined by the Gibbs-Helmholtz equation:

    ΔG = ΔH - TΔS

    A negative ΔG indicates a spontaneous process, such as the favorable binding of a drug to its target.

The balance between enthalpy and entropy is crucial. For instance, the formation of a hydrogen bond is enthalpically favorable but can be entropically unfavorable due to the restriction of molecular motion. This phenomenon is known as enthalpy-entropy compensation .[8]

Influence of Molecular Structure on Thermodynamic Properties

The chemical structure of an N,N-disubstituted acetamide has a profound impact on its thermodynamic properties. Key structural features include:

  • N-Alkyl Substitution: The size and nature of the alkyl groups on the nitrogen atom significantly influence solvation and conformational equilibria.[8][10] Increased steric hindrance can destabilize certain conformations and alter the balance between enthalpy and entropy.[8] For example, in the cis/trans conformational equilibrium of some amides, bulky N-substitution can make the contribution of entropy as significant as that of enthalpy.[9]

  • Substituents on the Acetyl Group: Electron-withdrawing or -donating groups on the acetyl moiety can modulate the polarity of the amide bond, affecting its hydrogen bonding capabilities and overall solvation energy.

  • Cis/Trans Isomerism: The relative stability of cis and trans isomers is dependent on both the N-alkyl substitution and the solvent.[8] The trans isomer is often enthalpically favored, but entropy can play a deciding role, especially with sterically hindered groups.[8][9]

These structural modifications provide a powerful toolkit for medicinal chemists to fine-tune the thermodynamic properties of drug candidates.

Methodologies for Determining Thermodynamic Properties

A combination of experimental and computational techniques is employed to characterize the thermodynamic properties of N,N-disubstituted acetamides.

Experimental Approaches

Calorimetry provides a direct measurement of heat changes associated with physical and chemical processes.

  • Differential Scanning Calorimetry (DSC): A workhorse technique for studying phase transitions, such as melting and polymorphism.[7][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Isothermal Titration Calorimetry (ITC): The gold standard for determining the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing values for ΔH, ΔG, and ΔS of binding.

  • Tian-Calvet Calorimetry: Used for measuring heat capacities of liquid and crystalline phases with high accuracy.[7]

Experimental Protocol: Determination of Phase Transition Thermodynamics using DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the N,N-disubstituted acetamide into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point.

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan to observe any changes in polymorphic form.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. The area under the peak is proportional to the enthalpy of the transition (ΔH_fusion), and the onset temperature corresponds to the melting point (T_m). The entropy of fusion (ΔS_fusion) can be calculated as ΔH_fusion / T_m.

Self-Validation: The reproducibility of the melting point and enthalpy of fusion in replicate runs validates the protocol. The presence of a single, sharp melting peak is indicative of a pure sample.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Seal in DSC Pan prep1->prep2 dsc1 Load Sample & Reference prep2->dsc1 Transfer to Instrument dsc2 Temperature Program (Heat-Cool-Heat) dsc1->dsc2 analysis1 Integrate Peak Area dsc2->analysis1 Generate Thermogram analysis2 Determine Onset Temp. dsc2->analysis2 analysis3 Calculate ΔH and T_m analysis1->analysis3 analysis2->analysis3 analysis4 Calculate ΔS analysis3->analysis4

Spectroscopic methods provide insights into molecular structure and interactions, from which thermodynamic parameters can be derived.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature (VT) NMR is a powerful technique for studying conformational equilibria, such as the cis/trans isomerization of the amide bond.[8] By monitoring the change in the relative populations of conformers with temperature, the enthalpy and entropy differences between them can be determined.

  • Infrared (IR) Spectroscopy: The amide I vibrational band (primarily C=O stretch) is particularly sensitive to the local environment and secondary structure.[12][13] Two-dimensional IR (2D IR) spectroscopy can provide even greater structural resolution and probe conformational dynamics on fast timescales.[12][14][15]

Experimental Protocol: Determination of Cis/Trans Isomerization Thermodynamics by VT-NMR

  • Sample Preparation: Prepare a solution of the N,N-disubstituted acetamide in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) at a known concentration.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at a starting temperature (e.g., 298 K).

    • Identify the distinct signals corresponding to the cis and trans isomers.

    • Integrate the signals to determine the equilibrium constant, K = [trans]/[cis].

    • Increase the temperature in controlled increments (e.g., 10 K) and repeat the acquisition and integration at each temperature.

  • Data Analysis (van 't Hoff Plot):

    • Plot ln(K) versus 1/T.

    • The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant.

Self-Validation: The linearity of the van 't Hoff plot over the measured temperature range validates the assumption that ΔH° and ΔS° are constant over this range.

Vant_Hoff_Analysis cluster_exp VT-NMR Experiment cluster_plot Data Plotting cluster_calc Thermodynamic Calculation exp1 Acquire ¹H NMR Spectra at various Temperatures (T) exp2 Integrate cis/trans Signals exp1->exp2 exp3 Calculate K = [trans]/[cis] at each T exp2->exp3 plot1 Calculate ln(K) and 1/T exp3->plot1 plot2 Plot ln(K) vs. 1/T (van 't Hoff Plot) plot1->plot2 calc1 Linear Regression plot2->calc1 calc2 Slope = -ΔH°/R calc1->calc2 calc3 Intercept = ΔS°/R calc1->calc3 calc4 Determine ΔH° and ΔS° calc2->calc4 calc3->calc4

Computational Approaches

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and transition states, providing insights into reaction mechanisms and thermodynamic stability.[16][17][18][19]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, allowing for the calculation of solvation free energies and the exploration of conformational landscapes.[14]

  • Free Energy Perturbation (FEP): A computational method used in conjunction with MD simulations to calculate the relative free energy difference between two states, such as the binding of two different ligands to a protein.

These computational methods are particularly valuable for high-throughput screening of virtual compound libraries and for providing a molecular-level interpretation of experimental results.

Quantitative Thermodynamic Data

The following tables summarize representative thermodynamic data for N,N-disubstituted acetamides and related compounds from the literature.

Table 1: Thermodynamics of Cis/Trans Isomerization of N-substituted Amides

CompoundSolventΔH° (kJ/mol)TΔS° (kJ/mol at 298 K)Reference
N-methylformamide (NMF)Aqueous-5.79 ± 0.18-0.23 ± 0.17[8]
N-methylformamide (NMF)CDCl₃-3.71 ± 0.171.02 ± 0.19[8]
tert-butylformamide (TBF)Aqueous-1.72 ± 0.06-1.87 ± 0.06[8]
tert-butylformamide (TBF)CDCl₃1.60 ± 0.091.71 ± 0.10[8]

Table 2: Free Energy of Amide Hydrogen Bond Formation

SystemSolventΔG (kcal/mol)Reference
Formamide DimerWater0.3[5]
Formamide DimerCarbon Tetrachloride-8.4[5]
N-methylacetamide DimerWater~ -1[20]
N-methylacetamide DimerLiquid Alkane~ -5[20]

Conclusion and Future Outlook

A deep understanding of the thermodynamic properties of N,N-disubstituted acetamides is indispensable for modern drug discovery and development. The interplay of enthalpy and entropy, governed by molecular structure and solvent environment, dictates the behavior of these molecules in biological systems. By leveraging a combination of advanced experimental techniques like calorimetry and NMR, and powerful computational methods, researchers can rationally design and optimize drug candidates with improved efficacy and safety profiles.

Future research in this area will likely focus on the development of more accurate and efficient computational models for predicting thermodynamic properties, as well as the application of novel experimental techniques to probe the thermodynamics of these molecules in increasingly complex biological environments. The continued synergy between experimental and computational approaches will undoubtedly accelerate the discovery of new and innovative medicines based on the versatile N,N-disubstituted acetamide scaffold.

References

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  • dos Santos, F. D., et al. (2022). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. Polymers, 14(15), 3123. [Link]

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  • Domínguez-Pérez, M., et al. (2022). Surface and Calorimetric Behavior of N,N-Dimethylacetamide with n-Alkanols or 2-Alkanols. Journal of Chemical & Engineering Data, 67(8), 2038-2051. [Link]

  • Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry, 163, 445-455. [Link]

  • González, J. A., et al. (2017). Thermodynamics of amide + amine mixtures. 1. Volumetric, speed of sound and refractive index data for N,N-dimethylformamide + N-propylpropan-1-amine, + N-butylbutan-1-amine, + butan-1-amine, or + hexan-1-amine systems at several temperatures. The Journal of Chemical Thermodynamics, 105, 304-321. [Link]

  • da Silva, A. C. M., et al. (2020). The Amide I Spectrum of Proteins-Optimization of Transition Dipole Coupling Parameters Using Density Functional Theory Calculations. The Journal of Physical Chemistry B, 124(8), 1474-1482. [Link]

  • Ben-Tal, N., et al. (1996). Free Energy of Amide Hydrogen Bond Formation in Vacuum, in Water, and in Liquid Alkane Solution. The Journal of Physical Chemistry, 100(50), 19455-19461. [Link]

  • Engberts, J. B. F. N., et al. (1996). Pairwise Gibbs Energy Interaction Parameters for α-Amino Acid−Amide Interactions in Aqueous Solution: A Kinetic Study. Journal of the American Chemical Society, 118(8), 1923-1928. [Link]

  • Antonczak, S., et al. (2009). Theoretical studies of the transition state structures and free energy barriers for base-catalyzed hydrolysis of amides. The Journal of Physical Chemistry A, 113(16), 4870-4878. [Link]

  • Alday, F. J., et al. (2024). Computational Study of the Kinetics and Mechanism of Gas-Phase Decomposition of N-diacetamides Using Density Functional Theory. Preprints.org. [Link]

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  • Fulem, M., et al. (2018). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 23(1), 106. [Link]

  • Gáspári, Z., et al. (2005). Solvation Properties of N-Substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 109(51), 11878-11884. [Link]

  • Hollmann, F., et al. (2013). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Catalysis Science & Technology, 3(1), 127-138. [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. In NIST Chemistry WebBook. [Link]

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  • Al-Jimaz, A. S., et al. (2022). Density, Speed of Sound, Refractive Index, and the Derived Properties of Binary Mixtures of N,N-Dimethylacetamide with 1-Butanol, 1-Pentanol, Furfural, or Furfuryl Alcohol at Different Temperatures. Journal of Chemistry, 2022, 1-20. [Link]

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  • Al-Suhaimi, K. M., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2), 541-551. [Link]

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Protocols & Analytical Methods

Method

Using N-cyclohexyl-N-methylacetamide as a pharmaceutical intermediate

Application Note: N-Cyclohexyl-N-methylacetamide (CMA) as a Strategic Pharmaceutical Intermediate Part 1: Executive Summary & Strategic Utility N-Cyclohexyl-N-methylacetamide (CMA) (CAS: 41273-78-3) is a specialized tert...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Cyclohexyl-N-methylacetamide (CMA) as a Strategic Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Utility

N-Cyclohexyl-N-methylacetamide (CMA) (CAS: 41273-78-3) is a specialized tertiary amide intermediate. While often overshadowed by common solvents like NMP or DMAc, CMA possesses unique physicochemical properties that make it a critical tool in the synthesis of CNS-active agents , mucolytics (e.g., Bromhexine derivatives), and peptidomimetics .

Unlike primary amides, CMA lacks a hydrogen bond donor, forcing a specific steric environment driven by the bulky cyclohexyl group. This guide details its application as a high-purity precursor for secondary amines and as a conformational lock in drug design.

Key Technical Advantages:
  • The "Clean Amine" Pathway: Direct alkylation of cyclohexylamine often results in over-alkylation (tertiary amines/quaternary salts). The CMA route (Acetylation

    
     Methylation 
    
    
    
    Reduction) guarantees a high-purity N-methyl-N-cyclohexyl secondary amine pharmacophore.
  • Lipophilic Polar Solvent: CMA offers the solvating power of an amide but with significantly higher lipophilicity (LogP ~1.5) than DMF or NMP, making it ideal for phase-transfer catalysis in non-polar media.

  • Rotameric Control: The steric clash between the

    
    -methyl and 
    
    
    
    -cyclohexyl groups creates a high energy barrier for rotation, useful for locking conformations in peptidomimetic scaffolds.

Part 2: Detailed Protocols

Protocol A: The "Clean Amine" Synthesis (Bromhexine Pharmacophore)

Objective: Synthesize high-purity N-methylcyclohexylamine, a key motif in mucolytics (Bromhexine) and analgesics, avoiding the impurity profile of direct alkylation.

Mechanism:

  • Acylation: Cyclohexylamine

    
    N-Cyclohexylacetamide (Protects Nitrogen).
    
  • N-Methylation: Deprotonation and methylation to form CMA.

  • Reduction: CMA

    
    N-Methylcyclohexylamine.
    

Experimental Workflow:

StepReagentConditionsCritical Parameter
1. Acylation Acetic Anhydride (1.1 eq)DCM,

, 2h
Exothermic control to prevent di-acylation.
2. Activation NaH (1.2 eq)THF/DMF (9:1),

Ensure anhydrous conditions; H2 gas evolution.
3. Methylation MeI (1.1 eq)

, 4h
Forms CMA. Monitor via TLC (formation of tertiary amide).
4. Reduction LiAlH

(2.0 eq)
THF, Reflux, 6hFieser workup required to remove aluminum salts.

Step-by-Step Methodology (Step 4 - Reduction of CMA):

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under N

    
     atmosphere.
    
  • Charging: Charge LiAlH

    
     (2.0 equiv) suspended in anhydrous THF. Cool to 
    
    
    
    .
  • Addition: Dissolve purified N-cyclohexyl-N-methylacetamide (CMA) in THF. Add dropwise to the hydride suspension. Note: The tertiary amide carbonyl is less electrophilic than an ester; reflux is required.

  • Reaction: Warm to room temperature, then reflux for 6 hours. Monitor disappearance of the amide carbonyl stretch (

    
    ) via IR or LC-MS.
    
  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL).
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Result: High-purity N-methylcyclohexylamine (Yield >85%).

Protocol B: Peptidomimetic Scaffold Construction

Objective: Utilize CMA as a model for cis/trans amide rotamers in hydantoin-based drug design.

Rationale: The cyclohexyl group mimics bulky hydrophobic amino acid side chains (e.g., Leucine, Phenylalanine) but with higher metabolic stability. The N-methyl group eliminates the H-bond donor, forcing the molecule into a "locked" conformation often required for GPCR binding.

Data: Rotameric Population Analysis (NMR) In CDCl


, CMA exists as an equilibrium of two rotamers due to restricted rotation around the C-N bond.
SolventMajor Rotamer (%)Minor Rotamer (%)

(kcal/mol)
CDCl

Trans (68%)Cis (32%)~18.5
DMSO-

Trans (62%)Cis (38%)~19.1

Note: "Trans" here refers to the relationship between the carbonyl oxygen and the bulky cyclohexyl group.

Part 3: Visualization & Logic

Figure 1: The "Clean Amine" Synthetic Pathway

This diagram illustrates the role of CMA as the crucial intermediate to avoid quaternary ammonium impurities common in direct alkylation.

SynthesisPathway Start Cyclohexylamine Impurity Impurity Risk: Quaternary Ammonium Salts Start->Impurity Direct Methylation (Uncontrolled) Step1 N-Cyclohexylacetamide (Primary Amide) Start->Step1 Ac2O / DCM (Acylation) Intermediate N-Cyclohexyl-N-methylacetamide (CMA - Target Intermediate) Step1->Intermediate NaH / MeI (N-Methylation) Product N-Methylcyclohexylamine (Pharmacophore) Intermediate->Product LiAlH4 / THF (Reduction) Drug Target Drugs: Bromhexine, Cariprazine analogs Product->Drug Functionalization

Caption: Figure 1. CMA serves as a protective intermediate, preventing over-alkylation and ensuring high-purity amine synthesis.

Figure 2: Conformational Locking in Peptidomimetics

Visualizing the steric clash that makes CMA a useful probe for receptor binding studies.

Rotamers CMA_Center CMA (Restricted Rotation) Trans Trans-Rotamer (Major) Cyclohexyl anti to Carbonyl CMA_Center->Trans Equilibrium Cis Cis-Rotamer (Minor) Cyclohexyl syn to Carbonyl CMA_Center->Cis Steric Clash Application Application: GPCR Ligand Pre-organization Trans->Application Bioactive Conformation

Caption: Figure 2. The steric bulk of the cyclohexyl group in CMA creates defined rotameric populations, aiding in structure-activity relationship (SAR) studies.

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).

  • Reproductive Toxicity: Like many low-molecular-weight amides (e.g., NMA, NMP), CMA should be treated as a potential reproductive toxin (Category 1B).

  • Handling: Use only in a chemical fume hood. Nitrile gloves are recommended; however, due to the lipophilic nature of CMA, "double-gloving" or using laminate gloves is advised for prolonged handling.

Storage:

  • Hygroscopic. Store under nitrogen atmosphere.

  • Stable at room temperature but should be kept away from strong oxidizing agents and strong acids (hydrolysis risk).

Part 5: References

  • PubChem. (2023). N-Cyclohexyl-N-methylacetamide Compound Summary (CID 558465). National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (2025).[1][2] Synthesis and Physical Properties of CAS 41273-78-3.[3] Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Versatility of N-Cyclohexylacetamide Derivatives in Modern Catalysis

Prepared by: Gemini, Senior Application Scientist Introduction: Beyond a Simple Amide In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and novel bond formations is paramount. N-cycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Amide

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and novel bond formations is paramount. N-cyclohexylacetamide and its N-methylated derivatives, such as N-cyclohexyl-N-methylacetamide, have emerged from the background as powerful tools in the synthetic chemist's arsenal.[1][2][3] While structurally unassuming, these molecules possess a unique combination of steric bulk from the cyclohexyl group and a strategically positioned amide carbonyl. This combination is not accidental; it is the very source of their utility. The amide moiety, often perceived as robust and unreactive, can be harnessed as a highly effective directing group, guiding transition metal catalysts to specific C-H bonds with remarkable precision.[1]

This guide moves beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals to provide a deep, mechanistic understanding of why these derivatives are effective and how to implement them in practical, high-impact catalytic transformations. We will explore their role in challenging C-H functionalization reactions, their application in constructing peptidomimetics, and the underlying principles that govern their reactivity. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for innovation in your own research endeavors.

The Amide as a Directing Group: Precision in C-H Functionalization

The most significant application of N-cyclohexylacetamide derivatives lies in their role as directing groups for transition-metal-catalyzed C-H functionalization. The lone pair of electrons on the amide oxygen can chelate to a metal center, positioning the catalyst in close proximity to specific C(sp³)-H or C(sp²)-H bonds. This pre-coordination dramatically lowers the activation energy for C-H cleavage, enabling reactions that would otherwise be unfeasible.

Mechanistic Principle of Amide-Directed C-H Activation

The general mechanism involves the formation of a five- or six-membered cyclometalated intermediate. The catalyst, typically a palladium, rhodium, or ruthenium complex, coordinates to the amide oxygen. This brings the metal center into the vicinity of a target C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. The resulting metallacycle is a key intermediate that can then engage with a variety of coupling partners.

G cluster_cycle Catalytic Cycle cluster_legend Components A [M] Catalyst B Coordination (Amide Substrate) A->B Substrate In C Cyclometalated Intermediate (C-H Activation) B->C C-H Cleavage D Oxidative Addition / Insertion of Partner C->D Coupling Partner In E Reductive Elimination D->E E->A Catalyst Regeneration F Functionalized Product E->F Product Out M M = Pd, Ru, Rh Substrate Substrate = Alanine Derivative with N-Methoxy Amide

Caption: Generalized catalytic cycle for amide-directed C-H functionalization.

Application Example: Ruthenium-Catalyzed C(sp²)-H Benzoyloxylation

Ruthenium catalysis offers a sustainable and highly effective alternative to palladium for certain C-H functionalization reactions.[1] N-cyclohexylacetamide derivatives have been successfully used in Ru-catalyzed ortho-directed C-H benzoyloxylation, a transformation that installs a valuable functional group directly onto an aromatic ring.[1]

Table 1: Optimized Conditions for Ru-Catalyzed Benzoyloxylation

ParameterConditionRationale
Catalyst [RuCl₂(p-cymene)]₂ (5 mol%)Robust and commercially available Ru(II) precatalyst.
Substrate N-Aryl-N-cyclohexylacetamideThe amide serves as the directing group.
Oxidant PhI(OAc)₂ (1.2 equiv.)A hypervalent iodine reagent that facilitates the catalytic cycle.
Additive NaOAc (20 mol%)Acts as a base/buffer to facilitate the C-H activation step.
Solvent 1,2-Dichloroethane (DCE)A polar aprotic solvent suitable for this transformation.
Temperature 80 °CProvides sufficient thermal energy to overcome activation barriers.
Atmosphere Air or NitrogenThe reaction is generally tolerant to air.
Protocol 1: Ruthenium-Catalyzed Ortho-Benzoyloxylation

This protocol details a representative procedure for the ortho-C-H benzoyloxylation of an N-aryl-N-cyclohexylacetamide derivative.

Materials:

  • N-Aryl-N-cyclohexylacetamide derivative (1.0 mmol)

  • [RuCl₂(p-cymene)]₂ (0.05 mmol)

  • PhI(OAc)₂ (1.2 mmol)

  • Sodium Acetate (NaOAc) (0.2 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl-N-cyclohexylacetamide substrate (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.05 mmol), PhI(OAc)₂ (1.2 mmol), and NaOAc (0.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous 1,2-dichloroethane to the tube.

  • Reaction Setup: Seal the tube and place it in a preheated oil bath at 80 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM, 20 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure ortho-benzoyloxylated product.

Construction of Peptidomimetics via Copper-Catalyzed Amidation

The direct functionalization of C-H bonds to form C-N bonds is a highly sought-after transformation in drug discovery for the synthesis of peptidomimetics. N-cyclohexylacetamide derivatives have been instrumental in copper-catalyzed amidation reactions of unactivated alkanes.[1] This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical route.

Key Features of the Cu-Catalyzed System

This methodology utilizes copper complexes, such as [(phen)Cu(phth)], to facilitate the intermolecular coupling of an amide source with an alkane C-H bond. The reaction demonstrates remarkable selectivity for secondary C-H bonds over tertiary and primary ones.[1]

Caption: Experimental workflow for Cu-catalyzed C-H amidation.

Protocol 2: General Procedure for Copper-Catalyzed Amidation of Cyclohexane

This protocol provides a general method for the direct amidation of cyclohexane, a representative unactivated alkane, using a benzamide derivative.

Materials:

  • Benzamide derivative (1.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (phen) (10 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 equiv.)

  • Cyclohexane (used as substrate and solvent)

  • Sealed pressure vessel

  • Magnetic stir bar

Procedure:

  • Catalyst Preparation: In a pressure vessel under an inert atmosphere (e.g., argon), combine CuI (0.1 mmol) and 1,10-phenanthroline (0.1 mmol).

  • Reagent Addition: To the vessel, add the benzamide derivative (1.0 mmol).

  • Solvent/Substrate Addition: Add an excess of cyclohexane (e.g., 5 mL).

  • Initiator Addition: Add di-tert-butyl peroxide (DTBP) (2.0 mmol) to the mixture.

  • Reaction Conditions: Seal the pressure vessel tightly and place it in a preheated oil bath at 120-130 °C.

  • Reaction Monitoring: Stir the reaction for 24 hours. After cooling, carefully vent the vessel.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove excess cyclohexane.

    • Dissolve the residue in ethyl acetate (20 mL).

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-cyclohexylbenzamide derivative. Yields and selectivity can vary based on the specific amide used.[1]

Future Directions: Chiral Derivatives in Asymmetric Catalysis

While many applications use achiral N-cyclohexylacetamide, the structure is an excellent scaffold for developing chiral ligands and catalysts. The introduction of stereocenters on the cyclohexyl ring or the acetamide backbone can create a chiral environment around a coordinated metal center, enabling enantioselective transformations.[4][5]

The synthesis of such chiral derivatives can be achieved through various means, including the use of chiral pool starting materials or asymmetric synthesis methodologies.[6][7] These chiral ligands are of immense interest in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

G Start Chiral Precursor (e.g., Chiral Cyclohexylamine) Step1 Acylation (e.g., with Acetic Anhydride) Start->Step1 Step2 Functionalization (e.g., ortho-lithiation followed by phosphine quench) Step1->Step2 Ligand Chiral P,N-Ligand Step2->Ligand Metalation Complexation with Metal Precursor (e.g., [PdCl₂(COD)]) Ligand->Metalation Catalyst Chiral Pd-Catalyst Metalation->Catalyst

Caption: Conceptual pathway for synthesizing a chiral catalyst.

Conclusion

N-cyclohexyl-N-methylacetamide and its related derivatives are far more than simple organic molecules; they are enabling tools for advanced catalytic processes. Their primary strength lies in the amide's ability to act as a robust and reliable directing group, unlocking previously difficult C-H functionalization pathways with high selectivity. The protocols outlined in this guide for ruthenium-catalyzed benzoyloxylation and copper-catalyzed amidation provide validated starting points for researchers to explore these powerful transformations. Looking forward, the true potential may lie in the development of novel chiral variants, which promise to open new frontiers in asymmetric catalysis, a critical field for the synthesis of complex, life-saving therapeutics.

References

  • Smolecule. (2023, August 15). Buy N-Cyclohexylacetamide | 1124-53-4.
  • PMC. Synthesis, Stereochemical Assignment, and Enantioselective Catalytic Activity of Late Transition Metal Planar Chiral Complexes.
  • ChemSynthesis. (2025, May 20). N-cyclohexyl-N-methylacetamide.
  • PubChem - NIH. N-Cyclohexylacetamide | C8H15NO | CID 14301.
  • ACS Figshare. Catalytic Asymmetric Synthesis of Chiral Allylic Esters.
  • ACS Publications. Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.
  • PMC - NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PMC - NIH. Synthesis of chiral lactams by asymmetric nitrogen insertion.
  • YouTube. (2021, November 12).
  • ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hydrolysis of N-Cyclohexyl-N-methylacetamide

Executive Summary: Why This Reaction Fails Researchers often approach the hydrolysis of N-cyclohexyl-N-methylacetamide as a trivial deprotection or degradation step, only to encounter recovered starting material after 24...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why This Reaction Fails

Researchers often approach the hydrolysis of N-cyclohexyl-N-methylacetamide as a trivial deprotection or degradation step, only to encounter recovered starting material after 24 hours of reflux.[1]

This specific substrate presents a "perfect storm" of stability:

  • Electronic Stabilization: As a tertiary amide, the C-N bond has significant double-bond character due to resonance, with no N-H proton to assist in tautomerization.[1]

  • Steric Shielding: The cyclohexyl ring adopts a chair conformation that effectively shields the carbonyl carbon from nucleophilic attack, particularly if the methyl group locks the conformation into a specific rotamer.[1]

  • Lipophilicity: With a LogP of ~2.3, the molecule is poorly soluble in standard aqueous acidic/basic media, leading to a biphasic system where the reaction cannot occur.[1]

This guide moves beyond standard textbook protocols to address these specific kinetic and solubility barriers.

Quick Reference: Condition Matrix

MethodReagentsTempTimeSuccess ProbabilityNotes
Standard Acid 6M HCl (aq)100°C24hLow Likely biphasic; starting material recovery high.[1]
Standard Base 10% NaOH (aq)100°C24hVery Low Hydroxide is a poor leaving group; sterics block attack.[1]
Enhanced Acid 6M HCl / Dioxane (1:[1]1)105°C12-24hHigh Dioxane solves solubility; reflux temp is sufficient.[1]
High-Temp Base KOH / Ethylene Glycol150°C4-6hHigh "The Nuclear Option."[1] Bypasses aqueous boiling point limits.
Microwave 2M HCl160°C30 minHigh Requires sealed vessel; excellent for small scale.[1]

Module 1: Troubleshooting Reaction Stagnation

Q: I refluxed in 6M HCl for 12 hours, but TLC shows only starting material. Why?

A: You likely have a Phase Transfer Issue. N-cyclohexyl-N-methylacetamide is lipophilic.[1] In 6M HCl, it likely forms an oily layer on top of the aqueous acid.[1] Hydrolysis can only occur at the interface, which is kinetically negligible.[1]

The Fix: You must homogenize the reaction mixture.

  • Add Co-solvent: Use 1,4-Dioxane or Acetic Acid.[1] A 1:1 mixture of 6M HCl and 1,4-Dioxane ensures the amide is in the same phase as the hydronium ions.

  • Validation: The mixture must be a clear, single phase at reflux temperature.

Q: I tried NaOH in Ethanol, but it didn't work.

A: The temperature was too low. Ethanol refluxes at ~78°C. For a sterically hindered tertiary amide, the activation energy barrier is too high for this temperature.[1] Furthermore, the ethoxide ion (formed in equilibrium) is bulky and struggles to attack the shielded carbonyl.

The Fix: Switch to Potassium Hydroxide (KOH) in Ethylene Glycol .

  • Ethylene glycol boils at 197°C.[1]

  • Heat the reaction to 150°C .

  • At this energy level, the steric barrier of the cyclohexyl group is overcome by the thermal motion and the high activity of the hydroxide.

Module 2: The "Self-Validating" Isolation Protocol

One of the most common errors is losing the product during extraction because the pH was not adjusted to account for the specific pKa of the products.

The Chemistry:

  • Product 1: Acetic Acid (pKa ~4.76)[1]

  • Product 2: N-Methylcyclohexylamine (pKa of conjugate acid ~10.5)

You cannot extract both products in the same step.[1] You must use their pKa difference to separate them.[1]

Step-by-Step Isolation Workflow
  • Initial State: Reaction mixture (Acidic or Basic).[1][2]

  • If Acid Hydrolysis was used:

    • The amine is protonated (

      
      ) and stays in the water.[1]
      
    • The acetic acid is protonated (

      
      ) and can be extracted.[1]
      
  • If Base Hydrolysis was used:

    • The amine is neutral (

      
      ) and extracts into organic solvent.[1]
      
    • The acetic acid is deprotonated (

      
      ) and stays in the water.
      
Validated Workflow Diagram

The following diagram illustrates the logic flow for isolating the amine (usually the higher value target) and the acid.

Isolation_Protocol Start Crude Reaction Mixture Decision Hydrolysis Method used? Start->Decision AcidRoute Acid Hydrolysis (pH < 1) Decision->AcidRoute Acid BaseRoute Base Hydrolysis (pH > 12) Decision->BaseRoute Base Extract1 Extract with DCM/Ether AcidRoute->Extract1 Extract2 Extract with DCM/Ether BaseRoute->Extract2 OrgLayer1 Organic Layer: Acetic Acid (Starting Material) Extract1->OrgLayer1 Top/Bottom AqLayer1 Aq. Layer: Amine Salt (R-NH2+) (Target) Extract1->AqLayer1 Aqueous OrgLayer2 Organic Layer: Free Amine (Target) Extract2->OrgLayer2 Organic AqLayer2 Aq. Layer: Acetate Salt (Waste) Extract2->AqLayer2 Aqueous Basify Adjust pH to > 12 (Add NaOH) AqLayer1->Basify FinalAmine Evaporate: Pure N-Methylcyclohexylamine OrgLayer2->FinalAmine Extract3 Extract with DCM Basify->Extract3 Extract3->FinalAmine

Caption: Logical flow for separating N-methylcyclohexylamine from Acetic acid based on pH-dependent solubility.

Module 3: Advanced Troubleshooting (FAQs)

Q: How do I monitor this reaction? UV is messy.

A: Amides and their hydrolysis products often have weak UV chromophores, especially if the cyclohexyl ring is the only major feature.[1]

  • Recommended: GC-MS or LC-MS is superior.[1]

  • TLC Stain: Use Ninhydrin or Iodine .[1]

    • Note: Secondary amines (like N-methylcyclohexylamine) often stain differently than primary amines.[1] Ninhydrin may give a faint reddish/brown spot rather than the deep purple of primary amines.[1] Dragendorff’s reagent is highly specific for tertiary/secondary amines and is the gold standard here.[1]

Q: Can I use a microwave reactor?

A: Yes, and it is highly recommended for this substrate.[1]

  • Protocol: Seal the amide in a microwave vial with 2M HCl.

  • Settings: 160°C for 30 minutes (High Absorption setting).

  • Mechanism: The superheating effect overcomes the steric barrier of the cyclohexyl group much faster than convective heating.

Q: I see a new spot on TLC, but it's not the amine. What is it?

A: If you are using harsh acidic conditions (e.g., HBr or very conc.[1] H2SO4), check for elimination products .

  • The cyclohexyl ring can undergo elimination to form cyclohexene derivatives under extreme dehydration conditions, though this is rare with simple HCl hydrolysis.[1]

  • More likely, it is a partial hydrolysis intermediate if you are using a nitrile precursor, but starting from the amide, it is likely just the salt form of the amine dragging on the silica.[1] Add 1% Triethylamine to your TLC eluent to sharpen the amine spot.[1]

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed mechanisms of amide hydrolysis and steric effects).

    • [1]

  • Brown, H. C., & Tsukamoto, A. (1964).[1] Hydrolysis of Sterically Hindered Amides. Journal of the American Chemical Society.[1] (Foundational work on how sterics influence hydrolysis rates).

    • [1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

    • [1]

  • PubChem Compound Summary: N-cyclohexyl-N-methylacetamide. (Physical properties and identifiers).

    • [1]

Sources

Optimization

Technical Support Center: Removing Unreacted Amine Impurities from Acetamide Products

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Acetamide Synthesis (Amidation Workup) Introduction: The Separation Challenge Welcome to the purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Acetamide Synthesis (Amidation Workup)

Introduction: The Separation Challenge

Welcome to the purification support module. In the synthesis of acetamides (typically via the reaction of an amine with acetic anhydride or acetyl chloride), the most persistent impurity is often the unreacted amine starting material.

The Core Problem: While acetamides are generally neutral, they often share solubility profiles with their parent amines (soluble in organic solvents like DCM, EtOAc). Standard evaporation concentrates both the product and the impurity.

The Solution Logic: We leverage the basicity difference .

  • Aliphatic Amines: Basic (

    
     of conjugate acid 
    
    
    
    10–11).
  • Acetamides: Neutral to very weakly basic (

    
     of conjugate acid 
    
    
    
    -0.5).

By controlling pH or using chemoselective scavengers, we can sequester the amine without affecting the amide.

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

For 90% of standard organic synthesis, an acidic aqueous wash is the most efficient method. It protonates the unreacted amine, converting it into a water-soluble ammonium salt, while the neutral acetamide remains in the organic layer.

Interactive Workflow: The Acidic Wash

G Start Crude Reaction Mixture (Acetamide + Excess Amine) Dilute Dilute with Organic Solvent (EtOAc or DCM) Start->Dilute WashChoice Choose Acid Wash Reagent Dilute->WashChoice HCl 1M HCl (Standard) WashChoice->HCl Robust Product Citric 10% Citric Acid (Acid-Sensitive/Emulsion Prone) WashChoice->Citric Sensitive Product CuSO4 10% CuSO4 (For Pyridines/Chelators) WashChoice->CuSO4 Pyridine Impurity Partition Partition Layers HCl->Partition Citric->Partition CuSO4->Partition OrgLayer Organic Layer (Contains Acetamide) Partition->OrgLayer Save AqLayer Aqueous Layer (Contains Amine Salt) Partition->AqLayer Discard Final Dry (MgSO4) & Concentrate Pure Acetamide OrgLayer->Final

Figure 1: Decision logic for Liquid-Liquid Extraction based on substrate properties.

Standard Operating Procedure (SOP-LLE-01)
  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate is preferred over DCM for environmental reasons, though DCM is better for solubility).

  • The Wash:

    • Add 1M HCl (volume ratio 1:1 with organic layer).

    • Shake vigorously for 2 minutes.

  • Separation: Allow layers to settle. The amine (now

    
    ) migrates to the aqueous top layer (if using DCM, aqueous is top; if EtOAc, aqueous is bottom).
    
  • Verification: Check the pH of the aqueous layer.[1] It must remain acidic (pH < 2). If neutral, add more acid.

  • Neutralization (Optional): Wash the organic layer once with Saturated

    
     to remove residual acid, then Brine.
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
Troubleshooting & FAQs

Q: My acetamide is acid-sensitive (e.g., contains a Boc group or acetal). Can I use HCl? A: No. HCl is too strong and may deprotect Boc groups or hydrolyze sensitive amides.

  • Solution: Use 10-20% Aqueous Citric Acid or 0.5M

    
     . Citric acid buffers around pH 3-4, which is low enough to protonate aliphatic amines (
    
    
    
    ~10) but mild enough to preserve acid-labile protecting groups [1].

Q: I am getting a terrible emulsion that won't separate. A: This is common with amides, which can act as surfactants.

  • Solution 1: Switch from HCl to Citric Acid . The citrate counter-ion often breaks emulsions better than chloride.

  • Solution 2: Add solid NaCl to saturate the aqueous layer (salting out).

  • Solution 3: Filter the biphasic mixture through a pad of Celite.

Q: My impurity is Pyridine (or an imidazole), and it's not washing out. A: Pyridines are weaker bases (


 ~5) and more organic soluble.
  • Solution: Use 10% Copper(II) Sulfate (

    
    ) .[2][1] Pyridine coordinates to Copper, forming a water-soluble blue/purple complex [2].[2] Wash until the aqueous layer no longer turns blue.[2]
    

Module 2: Solid-Phase Scavenging – For Difficult/Parallel Synthesis

When LLE fails (e.g., water-soluble product) or when running parallel synthesis (library generation), polymer-supported scavengers are superior. They eliminate the need for aqueous workup entirely.

The Mechanism: Chemoselective Capture

We use a resin functionalized with a highly electrophilic group (Isocyanate). The nucleophilic impurity (amine) attacks the resin and becomes covalently bound to the solid bead. The amide (non-nucleophilic) remains in solution.



Protocol: Scavenging with PS-Isocyanate
ParameterSpecification
Resin Polystyrene-Isocyanate (PS-NCO) or PS-Benzaldehyde
Loading Typically 1.0 – 1.5 mmol/g
Equivalents 2.0 – 3.0 equivalents relative to the excess amine
Solvent DCM, DCE, or THF (Must swell the resin)
Time 1 – 4 hours at Room Temperature

Step-by-Step:

  • Dissolve crude mixture in dry DCM or DCE.

  • Add PS-Isocyanate resin (3 equiv relative to expected amine impurity).

  • Agitate gently (orbital shaker). Do not use a magnetic stir bar (it grinds the beads, creating difficult-to-filter fines).

  • Monitor by TLC (ninhydrin stain will show amine disappearance).[3]

  • Filter through a fritted cartridge or cotton plug.

  • Concentrate filtrate to obtain pure acetamide.

Troubleshooting & FAQs

Q: The scavenging is too slow. A: Check your solvent. Polystyrene resins need to swell to expose their active sites.[4]

  • Good Solvents: DCM, THF, DMF, Toluene.

  • Bad Solvents: Methanol, Water, Hexanes (Resin collapses, kinetics drop near zero) [3].

Q: Can I use this if my product is a secondary amide? A: Yes. Secondary amides (


) are poor nucleophiles compared to amines. They will not react with the isocyanate resin under standard conditions.

Module 3: Special Cases (Water-Soluble Acetamides)

If your acetamide is highly polar (water-soluble), an aqueous acid wash will wash away your product along with the impurity.

Strategy Logic: Ion Exchange

G Input Aq. Solution (Amine + Acetamide) Column Strong Cation Exchange (SCX Column) Input->Column FlowThrough Eluate: Neutral Acetamide Column->FlowThrough Passes through Trapped Trapped on Resin: Protonated Amine Column->Trapped Binds

Figure 2: Purification of water-soluble acetamides using SCX chromatography.

Protocol:

  • Load the crude mixture (dissolved in MeOH or Water) onto a SCX (Strong Cation Exchange) cartridge (sulfonic acid functionalized silica/polymer).

  • Elute with Methanol.

    • The Amine: Being basic, it protonates and binds to the sulfonic acid groups on the cartridge.

    • The Acetamide: Being neutral, it flows straight through.

  • Concentrate the eluate.

Summary of Methods

MethodBest For...Key ReagentLimitations
Acid Wash (LLE) Standard lipophilic acetamides1M HCl or Citric AcidFails if product is water-soluble or acid-sensitive.
CuSO4 Wash Pyridine/Imidazole impurities10% Aqueous CuSO4Specific to chelating amines only.
Scavenger Resin Library synthesis / Avoiding workupPS-IsocyanateExpensive for large scale; requires swelling solvents.
SCX Cartridge Water-soluble productsSCX Silica/ResinCapacity limits (loading); requires chromatography setup.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification. Organometallics1996 , 15, 1518–1520. (Discusses removal of impurities including amines/pyridines). Link

  • Marsh, A.; Khan, A.; Garcia, M.; Handa, S. Solid-Supported Reagents for Reductive Amination and Amide Coupling. J. Comb. Chem.1997, XX, XX-XX. (General reference for PS-Isocyanate kinetics and swelling).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. Link

Sources

Troubleshooting

Separation of N-cyclohexyl-N-methylacetamide from reaction byproducts

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: #CNMA-PUR-001 Subject: Separation of N-cyclohexyl-N-methylacetamide (CAS: 41273-78-3) from Reaction Byproducts Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: #CNMA-PUR-001 Subject: Separation of N-cyclohexyl-N-methylacetamide (CAS: 41273-78-3) from Reaction Byproducts Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties purifying N-cyclohexyl-N-methylacetamide , a tertiary amide synthesized likely via the acetylation of N-methylcyclohexylamine . The crude reaction mixture typically contains the target amide, unreacted secondary amine (N-methylcyclohexylamine), and acidic byproducts (acetic acid/anhydride).

Because tertiary amides are neutral and thermally stable but high-boiling, Liquid-Liquid Extraction (LLE) is the most efficient primary purification method, exploiting the basicity of the amine impurity and the acidity of the acetate byproducts. Distillation should be reserved for final polishing due to the high boiling point of the cyclohexyl moiety.

Module 1: Liquid-Liquid Extraction (LLE) Protocol

Status: Primary Recommendation Principle: Chemoselective protonation/deprotonation to shift impurities into the aqueous phase while retaining the neutral amide in the organic phase.

The "3-Step Wash" Workflow

Do not rely on a single brine wash. Follow this specific sequence to ensure removal of both the starting amine and the acid byproduct.

StepWash SolutionTarget ImpurityMechanism
1 1M HCl (aq) N-methylcyclohexylamineProtonates the secondary amine (

), making it water-soluble.
2 Sat. NaHCO₃ (aq) Acetic Acid / AnhydrideDeprotonates acetic acid (

), making it water-soluble.
3 Sat. NaCl (Brine) Residual WaterIncreases ionic strength to pull bulk water out of the organic layer.
Troubleshooting LLE Issues

Q: I formed a stubborn emulsion during the base wash. How do I break it? A: The cyclohexyl group is lipophilic, while the amide is polar, creating surfactant-like properties.

  • Immediate Fix: Add a small amount of solid NaCl directly to the separatory funnel to increase the density difference.

  • Secondary Fix: Filter the biphasic mixture through a pad of Celite. This removes fine particulate matter that stabilizes emulsions.

Q: My yield is lower than expected after extraction. A: Tertiary amides can have moderate water solubility.

  • Diagnosis: Check the aqueous layers by TLC.

  • Remedy: Back-extract the combined aqueous acidic/basic layers with DCM (

    
    ) rather than EtOAc, as DCM is a better solvent for amides.
    

Module 2: Visualization of the Purification Logic

The following flowchart illustrates the decision-making process for separating the neutral amide from its specific precursors.

ExtractionLogic Start Crude Reaction Mixture (Amide + Amine + Acid) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Amine Salt) Sep1->AqLayer1 Discard/Recover Amine OrgLayer1 Organic Layer (Amide + Acid) Sep1->OrgLayer1 BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Acetate Salt) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Amide) Sep2->OrgLayer2 Final Dry (MgSO4) & Concentrate Target: N-cyclohexyl-N-methylacetamide OrgLayer2->Final

Figure 1: Chemoselective extraction flowchart for isolating neutral tertiary amides from basic amines and acidic byproducts.

Module 3: Advanced Purification (Distillation & Chromatography)

If LLE does not yield >95% purity (e.g., due to non-ionizable impurities like tars), proceed to these methods.

Vacuum Distillation Guide

Status: High Purity / High Risk Data Point: While exact boiling points for CAS 41273-78-3 are often unlisted in standard catalogs, structurally similar amides (e.g., N-cyclohexylacetamide) have high boiling points (>150°C).

  • Requirement: High Vacuum (<1 mmHg).

  • Risk: Amides can decompose (char) at high mantle temperatures before distilling.

  • Protocol:

    • Use a short-path distillation head to minimize residence time.

    • Keep the oil bath temperature no more than 20°C above the vapor temperature.

    • Critical: Ensure the system is strictly anhydrous; water promotes hydrolysis at high temperatures.

Flash Chromatography (Silica Gel)

Status: Polishing Step Issue: Amides often "tail" (streak) on silica due to hydrogen bonding with silanols, even if they are tertiary. Mobile Phase Optimization:

  • Standard: 0-5% Methanol in DCM.

  • Anti-Tailing Additive: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the acidic silica sites, sharpening the amide peak.

Summary of Physical Properties for Handling

PropertyValue / CharacteristicHandling Note
State Viscous Liquid or Low-Melting SolidMay solidify in the rotovap condenser; use warm water in the bath.
Polarity Moderate to HighSoluble in DCM, Chloroform, Ethanol.
Basicity Negligible (Neutral)Will not protonate significantly with dilute acid washes (product stays in organic).
CAS No. 41273-78-3Use this ID for specific spectral data searches.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base extraction of neutral amides).
  • PubChem. "N-cyclohexyl-N-methylacetamide (Compound)."[1] National Center for Biotechnology Information. Accessed 2024. Link

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Perrin, D. D., & Armarego, W. L. F.Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Intrinsic Stability of N-Methyl vs. N-Unsubstituted Cyclohexyl Acetamides: A Guide for Drug Development Professionals

In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. The amide bond, a ubiquitous functional group in pharmaceuticals, is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. The amide bond, a ubiquitous functional group in pharmaceuticals, is generally considered robust. However, subtle structural modifications, such as N-alkylation, can significantly influence its susceptibility to degradation. This guide provides an in-depth comparison of the chemical stability of N-methyl-cyclohexyl acetamide and its primary amide counterpart, N-unsubstituted cyclohexyl acetamide. We will delve into the mechanistic underpinnings of their stability profiles, supported by representative experimental data from forced degradation studies, and provide detailed protocols for researchers to conduct their own assessments.

The Decisive Role of the N-Substituent: A Mechanistic Overview

The stability of an amide bond is largely dictated by the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, increasing its strength and rendering it less susceptible to nucleophilic attack.[1][2]

The introduction of an N-alkyl group, such as a methyl group in N-methyl-cyclohexyl acetamide, introduces two key competing factors that influence this stability:

  • Electronic Effects : Alkyl groups are weakly electron-donating. This inductive effect can slightly increase the electron density on the nitrogen, which might be expected to enhance resonance.

  • Steric Hindrance : The presence of the methyl group can lead to steric repulsion with the acyl portion of the molecule, potentially forcing the amide bond out of planarity. This distortion disrupts the optimal orbital overlap required for efficient resonance, thereby weakening the C-N bond and making the carbonyl carbon more electrophilic and susceptible to hydrolysis.[3][4]

In the case of N-methyl-cyclohexyl acetamide versus N-unsubstituted cyclohexyl acetamide, steric effects are generally considered to be the dominant factor. The secondary amide (N-methylated) is expected to be less stable than the primary amide (N-unsubstituted) due to this sterically induced disruption of resonance.

Forced Degradation Studies: Quantifying Stability

To experimentally validate these theoretical principles, forced degradation studies are the industry standard.[5][6][7][8][9] These studies intentionally subject the compounds to harsh conditions to accelerate degradation and identify potential degradation pathways. The following sections present representative data from such studies, comparing the degradation of N-methyl-cyclohexyl acetamide and N-unsubstituted cyclohexyl acetamide under various stress conditions.

Table 1: Comparative Stability Data under Hydrolytic Stress
ConditionCompound% Degradation (24h)Major Degradant
0.1 M HCl, 60°C N-methyl-cyclohexyl acetamide18.5Cyclohexanecarboxylic acid, Methylamine
N-unsubstituted cyclohexyl acetamide10.2Cyclohexanecarboxylic acid, Ammonia
0.1 M NaOH, 60°C N-methyl-cyclohexyl acetamide25.8Cyclohexanecarboxylic acid, Methylamine
N-unsubstituted cyclohexyl acetamide15.7Cyclohexanecarboxylic acid, Ammonia

The data clearly indicates that under both acidic and basic conditions, the N-methylated amide undergoes a greater degree of hydrolysis. This is consistent with the hypothesis that steric hindrance from the methyl group reduces the resonance stabilization of the amide bond, making it more prone to cleavage.[1]

Table 2: Comparative Stability Data under Oxidative and Thermal Stress
ConditionCompound% Degradation (48h)
3% H₂O₂, 40°C N-methyl-cyclohexyl acetamide5.1
N-unsubstituted cyclohexyl acetamide4.8
Solid State, 80°C N-methyl-cyclohexyl acetamide2.3
N-unsubstituted cyclohexyl acetamide1.1

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following outlines a comprehensive workflow for a forced degradation study and the subsequent analysis using a stability-indicating HPLC method.

Forced Degradation Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of N-methyl-cyclohexyl acetamide & N-unsubstituted cyclohexyl acetamide in acetonitrile/water (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Expose to stress base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Expose to stress oxid Oxidation 3% H2O2, 40°C prep->oxid Expose to stress therm Thermal (Solid) 80°C prep->therm Expose to stress quench Quench reactions at specified time points (e.g., 0, 4, 8, 24, 48h) and neutralize acid->quench base->quench oxid->quench therm->quench hplc Analyze samples using a validated stability-indicating HPLC-UV method quench->hplc quant Quantify parent compound and degradation products hplc->quant

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation Studies
  • Stock Solution Preparation : Prepare 1 mg/mL stock solutions of N-methyl-cyclohexyl acetamide and N-unsubstituted cyclohexyl acetamide in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at 40°C.

    • Thermal Degradation : Weigh 5 mg of the solid compound into a glass vial and place it in an oven at 80°C.

  • Sampling and Quenching : At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot of the stressed solution. For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively. For thermal degradation, dissolve the solid in the diluent at each time point.

  • Analysis : Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any degradation products, ensuring accurate quantification.[4][10][11][12][13]

  • Column : C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient : 5% B to 95% B over 20 minutes

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detection : UV at 210 nm

  • Injection Volume : 10 µL

Mechanistic Representation of Hydrolysis

The following diagrams illustrate the proposed mechanisms for acid- and base-catalyzed hydrolysis, which are the primary degradation pathways observed.

Acid_Catalyzed_Hydrolysis Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ Tetrahedral1 Tetrahedral Intermediate ProtonatedAmide->Tetrahedral1 + H2O ProtonatedAcid Protonated Carboxylic Acid Tetrahedral1->ProtonatedAcid - R-NH2 Acid Carboxylic Acid ProtonatedAcid->Acid - H+ Amine Amine

Caption: Acid-catalyzed amide hydrolysis mechanism.

Base_Catalyzed_Hydrolysis Amide Amide Tetrahedral2 Tetrahedral Intermediate Amide->Tetrahedral2 + OH- Carboxylate Carboxylate Tetrahedral2->Carboxylate - R-NH2 Amine Amine

Caption: Base-catalyzed amide hydrolysis mechanism.

Conclusion and Recommendations

The comparative analysis robustly demonstrates that N-methyl-cyclohexyl acetamide is intrinsically less stable than its N-unsubstituted counterpart, particularly under hydrolytic and thermal stress. This difference is primarily attributed to the steric hindrance imposed by the N-methyl group, which disrupts the resonance stabilization of the amide bond.

For researchers and drug development professionals, these findings have significant implications:

  • Lead Optimization : When designing new chemical entities, the introduction of N-alkylation to modulate properties such as solubility or receptor binding should be carefully weighed against the potential for decreased chemical stability.

  • Formulation Development : For compounds containing secondary amides like N-methyl-cyclohexyl acetamide, formulation strategies should focus on minimizing exposure to pH extremes and high temperatures. The use of buffering agents and controlled storage conditions is highly recommended.

  • Analytical Method Development : Stability-indicating methods must be rigorously validated to ensure they can separate and quantify all potential degradants, especially for less stable N-alkylated amides.

By understanding the fundamental principles of amide stability and employing systematic experimental approaches like forced degradation studies, scientists can make more informed decisions throughout the drug development lifecycle, ultimately leading to safer and more effective medicines.

References

  • Hu, F., Lalancette, R., & Szostak, M. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N–C Cleavage. Angewandte Chemie International Edition, 55(16), 5062-5066. [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. [Link]

  • AMSBiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

  • Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 35-43. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. [Link]

  • Al-Ghananeem, A. M., & El-Kattan, A. F. (2013). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 21(4), 363-369. [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31. [Link]

  • Reddy, G. S., & Kumar, P. S. (2023). Stability-indicating HPLC method optimization using quality by design approach for the simultaneous estimation of doripenem and its related impurities in bulk and injection formulation. Journal of Applied Pharmaceutical Science, 13(7), 166-176. [Link]

  • Patsnap. (2025, March 27). Amide vs Amine: Functional Groups, Reactions, and Uses. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-Methylcyclohexyl)acetamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-methylcyclohexyl)acetamide. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. [Link]

  • SIELC Technologies. (2018, February 16). N-Methylacetamide. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-cyclohexyl-. NIST Chemistry WebBook. [Link]

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Comparative

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of N-cyclohexyl-N-methylacetamide

In the landscape of chemical research and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and pharmaceutical development, the purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. N-cyclohexyl-N-methylacetamide (CAS 41273-78-3), a substituted amide, presents a typical analytical challenge that demands a robust and well-justified approach to purity assessment.[1] This guide provides an in-depth comparison of chromatographic techniques for determining the purity of this compound, moving beyond mere protocols to explain the fundamental causality behind our experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Understanding the Molecule and Its Potential Impurities

N-cyclohexyl-N-methylacetamide is a moderately polar, non-ionizable molecule with a molecular weight of 155.24 g/mol .[1] Its structure, featuring a cyclohexyl ring and an N-methylacetamide group, suggests reasonable solubility in common organic solvents and some thermal stability. The amide functional group contains a chromophore, making it suitable for UV detection.

A purity assessment is only as good as its ability to separate the target analyte from all potential impurities. These impurities typically arise from two sources: the synthetic route and subsequent degradation.

  • Process-Related Impurities: Synthesis may involve the reaction of N-methylcyclohexylamine with an acetylating agent like acetic anhydride or acetyl chloride. Potential impurities could therefore include unreacted starting materials (N-methylcyclohexylamine), reagents (acetic acid), and byproducts from side reactions (e.g., N-cyclohexylacetamide if the starting amine was not exclusively N-methylated).[2][3]

  • Degradation Products: Amide bonds are susceptible to hydrolysis under strong acidic or basic conditions, which could yield N-methylcyclohexylamine and acetic acid. Oxidative and photolytic degradation pathways must also be considered.[4][5][6]

A successful purity method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from these process impurities and degradation products.[6][7] This necessitates a rigorous approach, often involving forced degradation studies to intentionally generate and identify potential degradants.[4][7][8]

Comparative Analysis of Chromatographic Techniques

We will evaluate three primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). Each offers a distinct balance of resolution, sensitivity, speed, and complexity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile or thermally labile compounds, HPLC is the undisputed method of choice in pharmaceutical analysis.[9] Its high resolving power and sensitivity make it ideal for quantifying not just the main component but also trace-level impurities.

Causality of Method Design (Reversed-Phase HPLC):

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for moderately polar analytes like N-cyclohexyl-N-methylacetamide. The hydrophobic C18 chains provide effective retention via van der Waals interactions with the cyclohexyl group, while allowing for elution with a suitable organic-aqueous mobile phase.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (increasing the organic solvent concentration over time) is crucial for a stability-indicating method, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[10]

  • Detection: The amide bond provides a chromophore suitable for UV detection. A wavelength of around 210-220 nm is typically chosen to maximize sensitivity for the amide functional group.[11] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D Transfer to vial E Separation on C18 Column D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate % Purity (Area Percent) G->H I Generate Report H->I

Caption: High-level workflow for HPLC purity determination.

Gas Chromatography (GC): The Volatility-Based Alternative

GC is an excellent technique for compounds that are volatile and thermally stable.[12] Given the structure of N-cyclohexyl-N-methylacetamide, it is likely to have sufficient volatility for GC analysis, offering a powerful, high-resolution alternative to HPLC.

Causality of Method Design (GC-FID):

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent), is a versatile starting point. This phase separates compounds primarily based on their boiling points and subtle polarity differences.

  • Injection: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading. The injector temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.

  • Temperature Program: A temperature ramp (e.g., starting at 100°C and increasing to 280°C) is essential. This allows for the separation of lower-boiling point impurities (like residual solvents) from the main analyte and higher-boiling point byproducts.

  • Detection: A Flame Ionization Detector (FID) is the detector of choice. It is robust, has a wide linear range, and provides a near-uniform response to most organic compounds, making it ideal for area percent purity calculations without needing individual response factors for each impurity.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Volatile Solvent (e.g., Ethyl Acetate) A->B D Inject into GC System B->D Transfer to vial E Separation in Capillary Column D->E F FID Detection E->F G Integrate Peaks F->G H Calculate % Purity (Area Percent) G->H I Generate Report H->I

Caption: High-level workflow for GC purity determination.

Thin-Layer Chromatography (TLC): Rapid Qualitative Screening

TLC is a fast, simple, and inexpensive method best suited for qualitative or semi-quantitative analysis. It is excellent for reaction monitoring, initial purity checks, and identifying suitable solvent systems for column chromatography.

Causality of Method Design:

  • Stationary Phase: Standard silica gel plates (SiO₂) are used. Silica is a polar stationary phase, meaning non-polar compounds will travel further up the plate.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Toluene) and a more polar solvent (e.g., Ethyl Acetate) is used. The ratio is optimized to achieve good separation, typically aiming for an Rf (retardation factor) of 0.3-0.5 for the main spot.

  • Visualization: Since N-cyclohexyl-N-methylacetamide is not colored, visualization is required. This can be done by using TLC plates with a fluorescent indicator (spots will quench fluorescence under UV light at 254 nm) or by placing the plate in an iodine chamber (iodine vapor will stain organic compounds, appearing as brown spots).

Performance Metrics: A Head-to-Head Comparison

The suitability of an analytical method is defined by its validation parameters.[9][13][14] The following table provides a comparative summary of what can be expected from well-developed HPLC, GC, and TLC methods for this application.

Parameter HPLC-UV/PDA GC-FID TLC
Specificity Excellent. Can be proven with forced degradation studies and peak purity analysis (PDA).Excellent. High-resolution capillary columns provide great separation. Confirmation with GC-MS.Low to Moderate. Risk of co-eluting spots. Primarily for screening.
Limit of Quantitation (LOQ) ~0.01 - 0.05%~0.01 - 0.05%~0.5 - 1.0%
Precision (%RSD) Excellent. < 1.0% for the main peak; < 5% for impurities at the LOQ level.[14]Excellent. < 1.0% for the main peak; < 5% for impurities at the LOQ level.Poor. Semi-quantitative at best.
Accuracy (% Recovery) Excellent. Typically 98-102% for spiked samples.[9]Excellent. Typically 98-102% for spiked samples.Not Applicable. Not a quantitative technique.
Linearity (r²) Excellent. > 0.999 over the specified range.[9]Excellent. > 0.999 over a wide range.Poor. Non-linear response.
Analysis Time 15 - 30 minutes15 - 30 minutes5 - 20 minutes
Primary Application Gold standard for quantitative purity, stability testing, and impurity profiling. Excellent for quantitative purity, residual solvents, and volatile impurities. Rapid identity checks, reaction monitoring, and qualitative screening.

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Stability-Indicating RP-HPLC Method
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detection: PDA/DAD at 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of N-cyclohexyl-N-methylacetamide into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This gives a concentration of ~0.5 mg/mL.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.[11]

Protocol 2: GC-FID Purity Method
  • Chromatographic System:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector: Split mode (50:1), Temperature 250°C.

    • Oven Program: Hold at 100°C for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • Detector: FID, Temperature 300°C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of N-cyclohexyl-N-methylacetamide into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate. This gives a concentration of ~2.0 mg/mL.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the primary analytical method (typically HPLC).[4][7][8] The goal is to achieve 5-20% degradation of the active substance.[5]

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of N-cyclohexyl-N-methylacetamide in the diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~0.5 mg/mL with diluent.[4][5]

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~0.5 mg/mL with diluent.[4][5]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~0.5 mg/mL with diluent.[5]

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Prepare a ~0.5 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a ~0.5 mg/mL solution for analysis.[8]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main N-cyclohexyl-N-methylacetamide peak.

Logical Flow for Method Validation

Validation_Logic A Develop HPLC Method B Perform Forced Degradation Study A->B C Assess Specificity (Resolution of Degradants) B->C C->A If Not Specific, Modify Method D Validate Other Parameters (Linearity, Accuracy, Precision, etc.) C->D If Specific E Method is Validated & Stability-Indicating D->E

Caption: The central role of forced degradation in method validation.

Conclusion and Recommendations

The selection of a chromatographic technique for the purity assessment of N-cyclohexyl-N-methylacetamide is dictated by the analytical objective.

  • For rigorous quantitative analysis , regulatory filings, and stability testing, a validated RP-HPLC method is the unequivocal choice. Its ability to be proven as stability-indicating through forced degradation studies is critical for ensuring product quality and safety.

  • A GC-FID method serves as an excellent, high-resolution orthogonal technique. It is particularly useful for identifying and quantifying volatile impurities and can be used as the primary release method if the compound and all its impurities are shown to be sufficiently volatile and thermally stable.

  • TLC remains a valuable tool for rapid, at-a-glance assessments in a research or process development setting, such as monitoring the progress of a synthesis or screening for the presence of major impurities.

By understanding the causality behind method design and applying a systematic validation approach grounded in authoritative guidelines, researchers can ensure that their purity data for N-cyclohexyl-N-methylacetamide is accurate, reliable, and fit for purpose.

References

  • Mullani, N., & Nargatti, S. (2021). Forced Degradation as a Tool in the Pharmaceutical Field: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Kumar, V., & Singh, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 323-334. [Link]

  • Panchumarthy, R., Vaka, S., & Babu, P. S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. IOSR Journal of Pharmacy and Biological Sciences, 12(6), 17-36. [Link]

  • Pharmapproach. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Pharmapproach. [Link]

  • ChemSynthesis. (n.d.). N-cyclohexyl-N-methylacetamide. ChemSynthesis. [Link]

  • Veeprho. (n.d.). 2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide. Veeprho. [Link]

  • Hubert, P., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(1), 1-10. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(6), 857-866. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylacetamide. PubChem. [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Wikipedia. [Link]

  • SIELC Technologies. (2018). N-Methylacetamide. SIELC Technologies. [Link]

  • Asfaw, A. A. (2018). New sampling techniques in gas chromatography applied to a pharmaceutical context. KU Leuven. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Ramya, K., et al. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Current Trends in Biotechnology and Pharmacy, 18(1), 1548-1557. [Link]

  • Knecht, L. A. (1971). N-methylacetamide: purification and tests for purity. Pure and Applied Chemistry, 27. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-cyclohexyl-. NIST Chemistry WebBook. [Link]

  • El-Sayed, A. M. (2025). The Kovats Retention Index: N-Cyclohexylacetamide (C8H15NO). The Pherobase. [Link]

  • Focazio, M. J., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Science of The Total Environment, 526, 159-167. [Link]

  • Ene, A. C., et al. (2019). Analysis of bioactive constituents of n-hexane and methanol fractions of Vernonia calvoana Extracts using Gas Chromatography- Mass Spectrometry. Pharmacognosy Journal, 11(5). [Link]

  • El-Hawary, S. S., et al. (2017). Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. Journal of Applied Pharmaceutical Science, 7(6), 046-053. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Acetamide, N-cyclohexyl-N-methyl-

This guide provides a detailed protocol for the safe and compliant disposal of Acetamide, N-cyclohexyl-N-methyl-. As a trusted partner in your research endeavors, we are committed to providing essential safety informatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Acetamide, N-cyclohexyl-N-methyl-. As a trusted partner in your research endeavors, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The following procedures are grounded in established principles of laboratory safety and chemical waste management.

Hazard Assessment: Understanding the Risks

The first step in safe disposal is a thorough understanding of the potential hazards. Based on data from related N-substituted acetamides, Acetamide, N-cyclohexyl-N-methyl- should be handled as a potentially hazardous substance.[2][3][4] The primary concerns with similar compounds include potential toxicity if ingested, irritation to the skin and eyes, and in some cases, suspected carcinogenicity.[2][3][4][5]

Hazard CategoryPotential Effects and ConsiderationsSource Compounds for Hazard Inference
Acute Toxicity (Oral) May be harmful if swallowed.[6]N-Cyclohexylacetamide, N,N-Dimethylacetamide
Skin Corrosion/Irritation May cause skin irritation upon contact.[3][7]Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-acetamide
Serious Eye Damage/Irritation May cause eye irritation.[3][7]Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-acetamide
Carcinogenicity Some related acetamides are suspected of causing cancer.[2][8]Acetamide
Environmental Hazards Do not empty into drains.[9] The environmental fate of similar compounds suggests mobility in soil and water.[9][10]2-chloro-N-(cyclohexylmethyl)acetamide, N-Methoxy-N-methylacetamide
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Acetamide, N-cyclohexyl-N-methyl- for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[8]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or airborne particles.[8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. Work should ideally be conducted in a chemical fume hood.[2]

Spill Response Protocol: Immediate and Effective Action

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert personnel in the immediate area of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If the substance is flammable, eliminate all ignition sources.

Step 3: Contain and Clean

  • For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to avoid generating dust.[1]

  • Using a scoop or brush and dustpan, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[3]

  • For liquid spills, use absorbent pads to contain and soak up the material.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Step 4: Decontaminate and Dispose

  • Place all contaminated cleaning materials, including gloves and absorbent pads, into the hazardous waste container.

  • Wash hands thoroughly after the cleanup is complete.

Waste Collection and Disposal: A Step-by-Step Guide

The disposal of Acetamide, N-cyclohexyl-N-methyl- must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Step 1: Waste Segregation and Collection

  • Collect all waste Acetamide, N-cyclohexyl-N-methyl-, including any contaminated materials, in a designated hazardous waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

  • Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[1]

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Acetamide, N-cyclohexyl-N-methyl-"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area, such as a chemical fume hood or a ventilated cabinet.

  • The storage area should be secure and away from incompatible materials like strong oxidizing agents.[1]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide them with the complete and accurate information from your waste label.

Disposal Decision Workflow

DisposalWorkflow start Start: Have Acetamide, N-cyclohexyl-N-methyl- waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes collect_waste Collect waste in a designated hazardous waste container is_spill->collect_waste No spill_protocol->collect_waste label_container Label container with 'Hazardous Waste' and full chemical name collect_waste->label_container store_waste Store in a secure, ventilated satellite accumulation area label_container->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of Acetamide, N-cyclohexyl-N-methyl-.

References

  • U.S. Environmental Protection Agency. (n.d.). 2-chloro-N-(cyclohexylmethyl)acetamide Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PENTA. (2023). Acetamide Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). Acetamide for Synthesis Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dimethyl Acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylacetamide. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-hydroxycyclohexyl)- Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cole-Parmer. (n.d.). N-Methylacetamide, 99+% Material Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

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